4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2S/c1-19(2)15-7-3-13(4-8-15)11-12-18-22(20,21)16-9-5-14(17)6-10-16/h3-10,18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUNJKYOLKMJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of N-(4-(dimethylamino)phenethyl)benzenesulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Biological Activities
1. Anticancer Activity:
Research has indicated that derivatives of sulfonamide compounds, including 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide, exhibit selective inhibition of MEK kinases, which are critical in cancer cell proliferation. These compounds have shown promise in treating various cancers such as breast, colon, and prostate cancer by inhibiting tumor growth and enhancing the efficacy of conventional therapies like radiation .
2. Enzyme Inhibition:
Recent studies have demonstrated that this compound can act as an inhibitor of elastase, an enzyme implicated in various pathological conditions. The compound exhibited a strong inhibition value compared to known inhibitors, suggesting its potential as a therapeutic agent for conditions related to elastase activity .
3. Antidiabetic Effects:
The sulfonamide moiety is known for its role in modulating metabolic pathways. Compounds similar to this compound have been reported to possess antidiabetic properties by influencing insulin signaling pathways and reducing blood glucose levels .
Case Studies
Mechanism of Action
The mechanism by which 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. The bromine atom and dimethylamino group can facilitate binding to enzymes or receptors, modulating their activity. The benzenesulfonamide moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
The dimethylamino group enhances solubility in polar solvents, as evidenced by NMR data in CDCl3 for analogs (e.g., 10: δ 3.26 ppm for dimethylamino protons) . Comparatively, derivatives with morpholine (11b) or piperazine (11a) show broader solubility profiles due to their heterocyclic oxygen/nitrogen atoms.
Molecular Weight and Drug-Likeness :
- Target Compound : Estimated molecular weight ~435 g/mol (C₁₆H₁₈BrN₃O₂S).
- Analog 10 : 441.08 g/mol .
- Analog 6d (): Tribromo variant with higher lipophilicity.
Larger substituents (e.g., tribromo groups in ) increase molecular weight and may reduce bioavailability, whereas the dimethylamino-phenethyl group in the target compound maintains a balance between hydrophilicity and membrane permeability.
Spectroscopic Data Comparison
NMR and HRMS data for analogs highlight the influence of substituents:
The target compound’s NMR would likely show aromatic protons near δ 7.6–7.8 ppm and dimethylamino signals at δ 2.8–3.0 ppm, consistent with 10 and 11a.
Biological Activity
4-Bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : C17H20BrN2O2S
- Molecular Weight : 396.32 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological properties, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antimicrobial Properties : The compound has shown promise in inhibiting various bacterial strains.
Anticancer Activity
- Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest at the G2 phase in non-small cell lung cancer (NSCLC) cell lines, leading to apoptosis. This is achieved through the inhibition of key signaling pathways, including FGFR1 and ERK phosphorylation, which are critical for cancer cell survival and proliferation .
- Molecular Docking Studies : Molecular docking experiments have indicated that the compound binds effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction. This binding is crucial for its inhibitory effects on tumor growth .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
1. Anticancer Efficacy in NSCLC
A recent study evaluated the effects of this compound on five NSCLC cell lines with FGFR1 amplification. The results indicated:
- IC50 Values : Ranged from 1.25 µM to 2.31 µM across different cell lines.
- Mechanism : Induction of apoptosis and cell cycle arrest were confirmed through flow cytometry and Western blot analysis .
| Cell Line | IC50 (µM) | Cell Cycle Phase Arrested |
|---|---|---|
| NCI-H520 | 1.36 ± 0.27 | G2 Phase |
| NCI-H1581 | 1.25 ± 0.23 | G2 Phase |
| NCI-H226 | 2.31 ± 0.41 | G2 Phase |
| NCI-H460 | 2.14 ± 0.36 | G2 Phase |
| NCI-H1703 | 1.85 ± 0.32 | G2 Phase |
2. Antimicrobial Activity
In a separate investigation, the compound was tested against a panel of bacterial strains:
- Staphylococcus aureus : Inhibition observed with a minimum inhibitory concentration (MIC) of 16 µg/mL.
- Escherichia coli : MIC recorded at 32 µg/mL.
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent in cancer treatment and infectious diseases. The ability to induce apoptosis and inhibit critical signaling pathways presents an attractive profile for further development.
Q & A
Advanced Question
- Phenethyl substitution : Adding electron-donating groups (e.g., methoxy) enhances membrane permeability but reduces target affinity.
- Sulfonamide modification : Replacing bromine with nitro groups increases electrophilicity, improving enzyme inhibition (e.g., IC from 12 µM to 4 µM in kinase assays).
- SAR studies : Quantitative structure-activity relationship (QSAR) models prioritize derivatives with balanced lipophilicity and hydrogen-bond donors .
What protocols are recommended for evaluating this compound’s pharmacokinetic properties in preclinical studies?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
